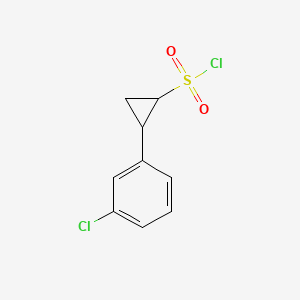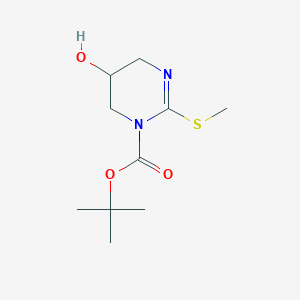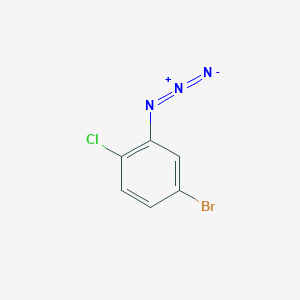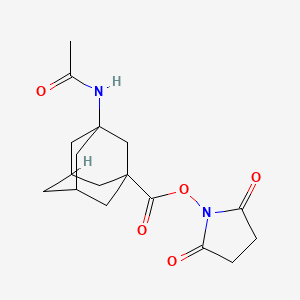
2,4',5-Trichlorobiphenyl-2',3',5',6'-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of polychlorinated biphenyls (PCBs), which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. The compound is specifically labeled with deuterium (D), a stable hydrogen isotope, at specific positions, making it useful for tracing and analytical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 typically involves the chlorination of biphenyl compounds followed by the introduction of deuterium atoms. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of catalysts like iron or aluminum chloride. The deuterium labeling is achieved through the exchange of hydrogen atoms with deuterium using deuterated solvents or reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent reaction controls to ensure the desired isotopic labeling and chemical purity. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, forming less chlorinated biphenyls.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions
Major Products
The major products formed from these reactions include hydroxylated biphenyls, dechlorinated biphenyls, and various substituted biphenyl derivatives .
Applications De Recherche Scientifique
2,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Environmental Studies: Used as a tracer to study the environmental fate and transport of PCBs.
Analytical Chemistry: Employed in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for quantitative analysis.
Toxicology: Helps in understanding the metabolism and toxicokinetics of PCBs in biological systems.
Industrial Applications: Used in the development of standards and calibration materials for analytical instruments
Mécanisme D'action
The mechanism of action of 2,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 involves its interaction with various molecular targets and pathways. In biological systems, it can bind to aryl hydrocarbon receptors (AhR), leading to the activation of gene expression related to xenobiotic metabolism. The compound can also undergo biotransformation through enzymatic reactions, resulting in the formation of hydroxylated metabolites that may exert toxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-d4
- 2,4,6-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5
- 3,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-d4
- 3,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5
Uniqueness
2,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 is unique due to its specific deuterium labeling, which allows for precise tracing and analytical studies. Its chemical structure and isotopic composition make it particularly valuable in environmental and toxicological research, where understanding the behavior and effects of PCBs is crucial .
Propriétés
Formule moléculaire |
C12H7Cl3 |
|---|---|
Poids moléculaire |
261.6 g/mol |
Nom IUPAC |
1-chloro-2,3,5,6-tetradeuterio-4-(2,5-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H/i1D,2D,3D,4D |
Clé InChI |
VAHKBZSAUKPEOV-RHQRLBAQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C2=C(C=CC(=C2)Cl)Cl)[2H])[2H])Cl)[2H] |
SMILES canonique |
C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-3-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12314130.png)



![9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314158.png)
![6-Methylspiro[2.5]octane-6-carboxylic acid](/img/structure/B12314161.png)







